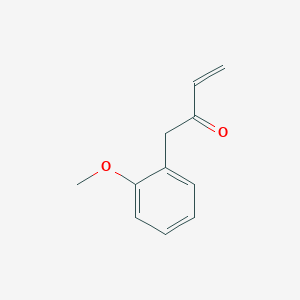

1-(2-Methoxyphenyl)but-3-en-2-one

Description

Structural Classification within α,β-Unsaturated Ketones (Enones)

1-(2-Methoxyphenyl)but-3-en-2-one belongs to the class of compounds known as α,β-unsaturated ketones, or enones. This classification is based on the presence of a ketone functional group conjugated with a carbon-carbon double bond. The key structural components of this compound are:

A phenyl ring substituted with a methoxy (B1213986) group at the ortho-position.

A four-carbon butenone chain attached to the 2-methoxyphenyl group.

The arrangement of these groups results in a molecule with specific electronic and steric properties that influence its reactivity. The general structure of enones provides multiple reactive sites, making them valuable intermediates in organic synthesis.

It is crucial to distinguish this compound from its isomer, 4-(2-methoxyphenyl)but-3-en-2-one, for which a greater body of research and data is available. nist.govnih.gov The nomenclature indicates the point of attachment of the 2-methoxyphenyl group to the butenone chain, which significantly alters the molecule's structure and, consequently, its chemical behavior.

Academic Significance and Research Trajectories of this compound

The academic significance of this compound primarily stems from its potential as a building block in the synthesis of more complex molecules. The presence of the enone functionality allows for a variety of chemical transformations. Research interest in compounds of this nature often revolves around their utility in:

Michael Additions: The electrophilic β-carbon of the enone system is susceptible to attack by nucleophiles.

Cycloaddition Reactions: The carbon-carbon double bond can participate in cycloaddition reactions to form cyclic compounds. sigmaaldrich.com

Palladium-Catalyzed Reactions: The double bond and the aromatic ring can be involved in various palladium-catalyzed cross-coupling and addition reactions. rsc.orgacgpubs.org

Despite the theoretical potential for these and other reactions, a review of publicly accessible scientific literature and chemical databases indicates a notable scarcity of specific research focused exclusively on this compound. While extensive research exists for the broader class of enones and for its structural isomers, dedicated studies detailing the synthesis, characterization, and reactivity of this compound are not readily found. This suggests that the compound may be a novel research target, a transient intermediate in multi-step syntheses, or that its properties are yet to be extensively documented in peer-reviewed literature.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-3-10(12)8-9-6-4-5-7-11(9)13-2/h3-7H,1,8H2,2H3 |

InChI Key |

SUQSKPDZDSLOBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C=C |

Origin of Product |

United States |

Synthesis and Spectroscopic Analysis

Detailed experimental data on the synthesis and spectroscopic characterization of 1-(2-Methoxyphenyl)but-3-en-2-one is not widely available in the public domain. General synthetic routes for α,β-unsaturated ketones often involve aldol (B89426) condensation reactions. For instance, the synthesis of a related compound, (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, is achieved by the reaction of 4-hydroxybenzaldehyde (B117250) and acetophenone (B1666503). iucr.org A similar approach for this compound would theoretically involve the reaction of an appropriate vinyl ketone with a 2-methoxyphenyl derivative.

Comprehensive spectroscopic data, which is essential for the unambiguous identification and characterization of a chemical compound, is not available for this compound in major chemical databases. This includes:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

IR (Infrared) Spectroscopy

Mass Spectrometry

While predicted spectra can be generated using computational tools, experimentally verified data remains elusive in the reviewed sources. np-mrd.orgchemicalbook.comrsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical data on the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of 1-(2-methoxyphenyl)but-3-en-2-one exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the methoxyphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the vinyl group (-CH=CH-) give rise to characteristic doublet signals, with the coupling constant providing information about their cis or trans relationship. The methyl protons of the acetyl group and the methoxy (B1213986) group protons each appear as sharp singlet signals at distinct chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ketone is typically observed at a downfield chemical shift. The carbons of the aromatic ring and the vinyl group appear in the intermediate region of the spectrum, while the methyl carbons of the acetyl and methoxy groups are found in the upfield region.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.27-6.87 | m | - |

| Vinylic-H (C=CH-CO) | 6.80 | d | 16.2 |

| Vinylic-H (Ar-CH=C) | 7.75 | d | 16.2 |

| Methoxy (-OCH₃) | 3.86 | s | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 198.5 |

| Aromatic C-O | 158.9 |

| Aromatic C-H | 131.5, 129.0, 120.9, 111.4 |

| Aromatic C (quaternary) | 124.5 |

| Vinylic C (Ar-CH=) | 140.0 |

| Vinylic C (=CH-CO) | 127.3 |

| Methoxy (-OCH₃) | 55.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

To unambiguously determine the stereochemistry, particularly the configuration of the double bond, advanced NMR techniques are employed. numberanalytics.com Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons. numberanalytics.comipb.ptresearchgate.net

For determining the spatial proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. numberanalytics.com For this compound, a NOESY or ROESY experiment would show a correlation between the vinylic protons, confirming their proximity in space and thus establishing the E (trans) or Z (cis) configuration of the double bond. numberanalytics.com The observation of a strong NOE between the proton on the carbon adjacent to the carbonyl group and the aromatic proton at the 6-position of the phenyl ring would suggest a specific conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound shows characteristic absorption bands. A strong band in the region of 1660-1685 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibration of the vinyl group and the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy group are usually observed as strong bands around 1250 cm⁻¹ and 1020 cm⁻¹.

Raman spectroscopy complements IR spectroscopy. spectroscopyonline.com For a molecule like this compound, the C=O and C=C stretching vibrations would also be observable in the Raman spectrum, often with different relative intensities compared to the IR spectrum. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. This compound, with its extended conjugated system involving the phenyl ring, the double bond, and the carbonyl group, is expected to show strong UV absorption. The spectrum typically displays two main absorption bands: a high-energy π → π* transition and a lower-energy n → π* transition. The position and intensity of these bands are sensitive to the solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction analysis of this compound would provide precise data on its molecular geometry. The analysis would confirm the planarity of the enone moiety and the phenyl ring. It would also reveal the dihedral angle between the plane of the phenyl ring and the plane of the enone group, which is a key conformational parameter. The bond lengths would show the expected values for sp² and sp³ hybridized carbons and oxygens, with some delocalization evident in the conjugated system. For instance, a related compound, 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one, was shown to have a dihedral angle of 4.7 (3) degrees between its two ring systems. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface)

A comprehensive understanding of a molecule's crystal packing and the nature of its intermolecular interactions is crucial for predicting its physicochemical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data.

As of the current literature review, a single-crystal structure for this compound has not been reported. Consequently, a specific Hirshfeld surface analysis for this compound cannot be presented. However, the methodology and expected findings can be effectively illustrated by examining published analyses of structurally analogous chalcone (B49325) derivatives.

Principles of Hirshfeld Surface Analysis

Hirshfeld surface analysis defines the space a molecule occupies in a crystal and maps various properties onto this surface. One of the most common visualizations is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The analysis also generates two-dimensional "fingerprint plots" that summarize all intermolecular contacts. These plots display the distance to the nearest atom nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). The distribution and percentage contribution of different atom-pair contacts (e.g., O···H, H···H, C···H) can be precisely quantified from these plots, offering deep insight into the crystal's cohesion.

Illustrative Analysis from Analogous Chalcones

Studies on various chalcone derivatives consistently reveal the importance of specific intermolecular interactions in their crystal packing. For instance, the analysis of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a related chalcone derivative, provides a template for the types of interactions that would likely govern the crystal structure of this compound.

In many chalcone crystals, the packing is stabilized by a network of weak intermolecular C—H···O and C—H···π hydrogen bonds, as well as π–π stacking interactions between aromatic rings. The Hirshfeld surface analysis of these compounds allows for the quantification of these interactions. The relative contributions of the most significant contacts for an illustrative chalcone derivative are often presented in a table.

Table of Illustrative Intermolecular Contact Contributions for a Chalcone Derivative (Note: This data is from an analogous compound and is for illustrative purposes only)

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| C···H/H···C | 25.1 |

| O···H/H···O | 18.5 |

| C···C | 5.2 |

| Other | 5.7 |

For this compound, the presence of the methoxy group (-OCH₃) and the carbonyl group (C=O) would make C—H···O interactions particularly significant. The aromatic ring and the α,β-unsaturated system would likely facilitate C—H···π and π–π stacking interactions, which are crucial in stabilizing the packing of planar aromatic molecules. The high percentage of H···H contacts is typical for organic molecules due to the abundance of hydrogen atoms on their surfaces. A definitive analysis awaits the successful crystallization and X-ray diffraction study of the title compound.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to investigate the electronic structure and properties of organic compounds like 1-(2-Methoxyphenyl)but-3-en-2-one.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves calculating the total energy for various possible conformations to find the global minimum on the potential energy surface.

The molecule possesses several rotatable single bonds, primarily the C-C bond connecting the phenyl ring to the butenone moiety and the C-O bond of the methoxy (B1213986) group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to explore the conformational landscape. The planarity of the α,β-unsaturated ketone system and the phenyl ring is a key feature. Due to the conjugated π-system, a largely planar structure is expected to be energetically favorable. The orientation of the 2-methoxy group relative to the butenone chain defines the key conformers. A related molecule, (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, has been shown to be almost planar, a characteristic that is likely shared by this compound. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle (C-C-C=C) | The angle defining the rotation around the single bond between the phenyl ring and the vinyl group. | Determines the overall planarity and conjugation of the molecule. |

| Dihedral Angle (C-C-O-C) | The angle defining the orientation of the methoxy group relative to the phenyl ring. | Influences steric hindrance and electronic interactions with the adjacent carbonyl system. |

| Bond Lengths (C=O, C=C) | The distances between the atoms of the carbonyl and vinyl groups. | Reflects the degree of electron delocalization within the conjugated system. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. joaquinbarroso.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, which can donate electron density. Conversely, the LUMO is anticipated to be distributed across the electron-deficient α,β-unsaturated ketone moiety, which is an electron-accepting group.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. joaquinbarroso.com Time-dependent DFT (TD-DFT) is the method used to calculate these electronic transition energies. researchgate.net

| Orbital | Description | Expected Localization in this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons; represents the ability to donate electrons. researchgate.net | Primarily on the methoxyphenyl ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons; represents the ability to accept electrons. researchgate.net | Primarily on the enone (C=C-C=O) system. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

In an MEP map of this compound, distinct regions of varying potential would be visible:

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. The most intense red color would be expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group would also exhibit a negative potential.

Blue Regions (Positive Potential): These areas are electron-deficient and are favorable for nucleophilic attack. Positive potential is typically found around the hydrogen atoms.

Green/Yellow Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, often corresponding to the carbon framework of the molecule.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species. uni-muenchen.de

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. scielo.org.mx These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) or from the ionization potential (I) and electron affinity (A).

Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). scielo.org.mx A high electrophilicity index characterizes a good electrophile.

These parameters help to build a comprehensive picture of the molecule's electronic behavior. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Chemical Hardness (η) | η ≈ (I - A) ≈ (ELUMO - EHOMO) | Indicates resistance to charge transfer. |

| Softness (S) | S = 1 / η | Indicates polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ ≈ -χ) | Quantifies the electrophilic character of a molecule. researchgate.net |

Ab Initio Quantum Chemical Investigations

Ab initio (from first principles) quantum chemical methods are another class of computational techniques used to study molecules. Unlike DFT, which relies on a functional that approximates the exchange-correlation energy, ab initio methods are derived directly from the Schrödinger equation without empirical parameters.

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory can be applied to this compound. While computationally more demanding than DFT, these methods can provide highly accurate results for molecular geometries and energies, serving as a benchmark to validate DFT calculations. They can be particularly useful for studying systems where DFT might be less reliable.

Computational Analysis of Molecular Interactions (e.g., Ligand-Target Modeling)

To explore the potential biological relevance of this compound, computational analysis of its interactions with biomacromolecules can be performed. Molecular docking is a primary technique used for this purpose. youtube.com

This method predicts the preferred binding orientation and affinity of a ligand (the small molecule) within the active site of a target protein or receptor. youtube.com The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor.

Docking Simulation: A search algorithm samples numerous positions and conformations of the ligand within the receptor's binding site.

Scoring: A scoring function estimates the binding affinity (often expressed as a negative value, where a more negative score indicates stronger binding) for each pose. youtube.com

The results of a docking study would identify the most stable binding pose and highlight key intermolecular interactions, such as hydrogen bonds (e.g., involving the carbonyl or methoxy oxygens as acceptors), hydrophobic interactions (with the phenyl ring), and π-π stacking. nih.gov This analysis provides hypotheses about the molecule's mechanism of action if it were to function as a ligand for a specific biological target.

Synthetic Utility and Derivatization Strategies

1-(2-Methoxyphenyl)but-3-en-2-one as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems directly from the reactivity of its chalcone (B49325) framework. The α,β-unsaturated ketone moiety is a key functional group that participates in a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly various heterocyclic compounds. eurjchem.comscitepress.org

Chalcones are well-established precursors for synthesizing five- and six-membered heterocyclic rings which are core structures in many pharmacologically active compounds. thepharmajournal.comnih.gov A prominent example of this is the synthesis of pyrazolines. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives is a classic and efficient method for constructing the pyrazoline ring system. thepharmajournal.comcore.ac.uk This cyclization reaction involves the initial reaction of the hydrazine with the carbonyl group of the chalcone, followed by an intramolecular attack on the β-carbon of the double bond, leading to the formation of the five-membered pyrazoline ring. rdd.edu.iq

Furthermore, chalcones serve as intermediates in the synthesis of other heterocyclic systems such as pyrimidines and thiazolopyrimidines, which have been investigated for their potential biological activities. nih.gov The ability to convert the relatively simple, linear structure of this compound into diverse and complex heterocyclic architectures underscores its importance as a versatile synthetic intermediate in medicinal and organic chemistry.

Synthesis and Characterization of Structural Analogs and Derivatives

The primary method for synthesizing this compound and its structural analogs is the Claisen-Schmidt condensation. researchgate.netblogspot.com This base-catalyzed reaction involves the condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). rdd.edu.iq For the title compound, this would involve the reaction of 2-methoxyacetophenone (B1211565) with acetaldehyde. However, the more common route to this class of compounds involves reacting a substituted benzaldehyde (like 2-methoxybenzaldehyde) with acetone. To synthesize derivatives, chemists can systematically vary the substituents on both the ketone and aldehyde starting materials. core.ac.uk

For instance, derivatives can be created by using different substituted benzaldehydes (e.g., with methoxy (B1213986), hydroxy, or bromo groups at various positions) or by replacing the acetophenone component with other ketones. core.ac.ukrdd.edu.iq This modular approach allows for the generation of a large library of structural analogs. Research has explored the synthesis of various polymethoxy chalcones, as well as derivatives where one of the aryl rings is replaced by a heterocyclic system, such as pyridine. nih.govuomustansiriyah.edu.iq

The characterization of these newly synthesized compounds relies on standard spectroscopic techniques. Methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are used to confirm the chemical structures of the synthesized chalcone analogs. core.ac.ukuomustansiriyah.edu.iq

| Compound Name | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|

| (E)-1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 2-Methoxyacetophenone and Pyridine-2-carbaldehyde | Base-catalyzed Claisen-Schmidt condensation | uomustansiriyah.edu.iq |

| (E)-1-(2-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 2-Methoxyacetophenone and Pyridine-3-carbaldehyde | Base-catalyzed Claisen-Schmidt condensation | uomustansiriyah.edu.iq |

| 4-Fluoro-3-phenoxy chalcones | Substituted acetophenones and 4-fluoro-3-phenoxy benzaldehyde | Base-catalyzed Claisen-Schmidt condensation | core.ac.uk |

| 2',6'-Dihydroxy-3,4-dimethoxy chalcone | 2,6-Dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde | Solvent-free grinding with NaOH (Claisen-Schmidt) | researchgate.net |

| 4-Hydroxy-4′-methoxychalcone | 4-Methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) | Solvent-free grinding with NaOH (Claisen-Schmidt) | scitepress.org |

Strategies for Chemical Modification and Functionalization

The chemical architecture of this compound offers multiple sites for modification, primarily centered around its α,β-unsaturated carbonyl system. This reactive group allows for a variety of functionalization strategies.

Cyclization Reactions: As mentioned, one of the most important transformations of chalcones is their use in the synthesis of heterocyclic compounds. The reaction with binucleophiles like hydrazine and its derivatives to yield pyrazolines is a cornerstone strategy. thepharmajournal.com For chalcones that possess a hydroxyl group at the 2'-position of the phenyl ring attached to the carbonyl (a 2'-hydroxychalcone), oxidative cyclization can be employed to synthesize important flavonoid classes such as flavones and aurones. chemijournal.com The outcome of this reaction (flavone vs. aurone) can often be controlled by the choice of the oxidizing agent. chemijournal.com

Michael Addition (Conjugate Addition): The α,β-unsaturated carbonyl system makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack. This reaction, known as the Michael or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can be added to the β-position of the chalcone. masterorganicchemistry.com This reaction effectively lengthens the carbon chain and introduces new functional groups, providing a powerful tool for elaborating the basic chalcone structure into more complex derivatives. For example, the reaction of a chalcone with a dicarbonyl compound like 2,4-pentanedione in the presence of a base results in the addition of the dicarbonyl compound to the β-carbon of the chalcone. chegg.com

These modification strategies highlight the compound's role as a scaffold that can be readily and selectively functionalized to produce a diverse range of chemical entities for further investigation.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)but-3-en-2-one, and how can reaction efficiency be optimized?

The compound can be synthesized via conjugate addition reactions. For example, reacting 3-buten-2-one with a substituted aniline or aryl aldehyde in ethanol under reflux conditions, followed by purification via vacuum distillation (e.g., Kugelrohr distillation) to isolate the product . Key optimization factors include:

- Solvent selection : Ethanol is preferred for its polarity and ability to stabilize intermediates.

- Temperature control : Maintaining 60–80°C minimizes side reactions like polymerization.

- Catalyst use : Acidic or basic catalysts (e.g., HCl or KOH) can accelerate the reaction but require careful pH monitoring.

- Purification : Thin-layer chromatography (TLC) or column chromatography ensures purity, while spectroscopic validation (NMR, IR) confirms structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Regioselectivity issues (e.g., competing E/Z isomer formation) can be mitigated by:

- Steric and electronic modulation : Electron-donating groups (e.g., methoxy) on the aryl ring direct the reaction pathway via resonance stabilization.

- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and identifies intermediates .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and optimize reaction pathways .

Q. How should contradictions in crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray diffraction (XRD) data and NMR/IR results may arise from:

- Dynamic effects : Solution-state NMR might average signals, while XRD captures static crystal packing.

- Hydrogen bonding : Crystallographic data (e.g., SHELX-refined structures) reveal intermolecular interactions (e.g., C=O⋯H-O) that influence spectroscopic shifts .

Methodology : - Compare XRD-derived bond lengths/angles with DFT-optimized geometries.

- Analyze hydrogen-bonding networks using graph-set analysis (e.g., Etter’s rules) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent effects : Use COSMO-RS models to predict solubility and stability in aqueous/organic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.